In Vivo Antihypertensive Efficacy: Laminine vs. Negative Control in Renal Hypertensive Rat Model
In a controlled in vivo study using renal hypertensive rat models, oral administration of laminine for 20 days produced statistically significant systolic blood pressure reductions of 20.2% in the low-dose group (150 mg/kg/day) and 26.4% in the high-dose group (300 mg/kg/day) compared to the negative control (normal saline) group [1]. This demonstrates laminine's intrinsic hypotensive activity independent of other algal constituents.
| Evidence Dimension | Systolic blood pressure reduction (%) after 20-day oral administration |
|---|---|
| Target Compound Data | Low dose (150 mg/kg/d): 20.2% reduction; High dose (300 mg/kg/d): 26.4% reduction |
| Comparator Or Baseline | Negative control (normal saline): 0% reduction (baseline) |
| Quantified Difference | 20.2-26.4 percentage point reduction; P < 0.01 |
| Conditions | Renal hypertensive rat model (left kidney wrapped, right kidney removed); oral gavage administration; 20-day treatment duration; systolic BP measured by tail method |
Why This Matters
This provides direct in vivo quantitative evidence of laminine's standalone pharmacological activity, distinguishing it from L-lysine which lacks hypotensive effects, supporting procurement for cardiovascular research applications.
- [1] Zang DL, Xu QR, Wang L, Sun SX. Hypotensive effect of laminine in renal hypertensive rats. Chinese Journal of Clinical Pharmacology and Therapeutics. View Source
